molecular formula C11H14ClN3O2 B2647110 2-Chloro-6-(3-methylpiperidin-1-yl)-3-nitropyridine CAS No. 1987286-91-8

2-Chloro-6-(3-methylpiperidin-1-yl)-3-nitropyridine

Cat. No.: B2647110
CAS No.: 1987286-91-8
M. Wt: 255.7
InChI Key: FCITZXKFQVANKS-UHFFFAOYSA-N
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Description

2-Chloro-6-(3-methylpiperidin-1-yl)-3-nitropyridine is a heterocyclic compound that contains a pyridine ring substituted with a chloro group, a nitro group, and a 3-methylpiperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(3-methylpiperidin-1-yl)-3-nitropyridine typically involves the following steps:

    Chlorination: The chloro group is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.

    Substitution with Piperidine: The final step involves the substitution of the chloro group with the 3-methylpiperidin-1-yl group. This is typically achieved through nucleophilic substitution reactions using 3-methylpiperidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration, chlorination, and substitution reactions, with careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(3-methylpiperidin-1-yl)-3-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-(3-methylpiperidin-1-yl)-3-nitropyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Research: It is used in studies investigating the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(3-methylpiperidin-1-yl)-3-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(3-methylpiperidin-1-yl)pyridine: Lacks the nitro group, which affects its reactivity and biological activity.

    2-Chloro-3-nitropyridine: Lacks the piperidine moiety, which affects its solubility and interaction with biological targets.

    6-(3-Methylpiperidin-1-yl)-3-nitropyridine: Lacks the chloro group, which affects its reactivity in substitution reactions.

Uniqueness

2-Chloro-6-(3-methylpiperidin-1-yl)-3-nitropyridine is unique due to the presence of all three functional groups (chloro, nitro, and piperidine), which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-6-(3-methylpiperidin-1-yl)-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-8-3-2-6-14(7-8)10-5-4-9(15(16)17)11(12)13-10/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCITZXKFQVANKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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